N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10(21)19-11-6-8-12(9-7-11)20-17(22)16-15(18)13-4-2-3-5-14(13)23-16/h2-9H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKXAECWEHSRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide
Chemical Reactions Analysis
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Scientific Research Applications
Medicinal Chemistry
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has been evaluated for its potential as an antimicrobial and anticancer agent. Preliminary studies suggest that derivatives of this compound exhibit activity against various pathogens and cancer cell lines.
Case Study Example :
A study investigated the antimicrobial properties of related benzothiophene compounds against Mycobacterium tuberculosis (Mtb). Compounds were screened for Minimum Inhibitory Concentration (MIC), revealing promising results that warrant further exploration of this compound in this context .
| Compound Code | Structure | MIC (μg/mL) Mtb H37Rv |
|---|---|---|
| 5a | Phenyl | 32 |
| 5b | 2-Fluorophenyl | 16 |
Materials Science
The compound can be utilized in developing new materials, particularly polymers with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.
Synthesis Method :
A one-pot synthesis approach has been developed for related compounds, which may also be applicable to this compound, optimizing yield and efficiency in material production .
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a STING agonist, the compound binds to the STING protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses . Additionally, its ability to modulate amyloid beta aggregation involves interactions with the amyloid beta peptide, affecting its aggregation kinetics and fibrillogenesis .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Substituent Effects: The target compound’s 4-acetamidophenyl group provides hydrogen-bonding capacity via the acetamide moiety, contrasting with the nitro group in ’s compound, which favors electron-deficient aromatic interactions. Halogenation: The 3-Cl substituent in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., Compound 47’s 4-methylphenyl group) . Heterocyclic Additions: Compounds like incorporate thiazole rings, which may improve metabolic stability compared to the simpler benzo[b]thiophene core .
Molecular Geometry :
Key Findings:
- Piperidine Derivatives: Compounds like 42–47 exhibit potent anticancer activity due to their piperidine moieties, which enhance cellular uptake and target affinity.
- DNA Interactions : Thiazole-containing analogs (e.g., ) are hypothesized to intercalate DNA, whereas the target compound’s acetamidophenyl group may favor protein-binding via hydrogen bonds .
Key Insights:
- MS/NMR Trends : The acetamidophenyl group in the target compound likely produces distinct ¹H NMR signals near δ 2.1 (acetamide CH₃) and δ 10.1 (NH), differentiating it from nitro- or piperidine-substituted analogs .
Biological Activity
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed exploration of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including condensation and cyclization techniques. For instance, it can be synthesized from 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives through acylation reactions with amines .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the benzothiophene scaffold. For example, research focusing on similar derivatives has demonstrated significant activity against breast cancer cell lines (MCF-7). In one study, compounds with structural similarities exhibited IC50 values ranging from 10.32 µM to 18.02 µM, indicating promising efficacy compared to standard treatments like tamoxifen .
The mechanism of action for these compounds often involves the modulation of estrogen receptors or interference with cancer cell proliferation pathways. Specifically, this compound may act by inhibiting key enzymes involved in tumor growth or by inducing apoptosis in malignant cells.
Other Biological Activities
Beyond anticancer effects, benzothiophene derivatives have shown a range of biological activities:
- Antimicrobial : Some studies suggest that benzothiophene derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory : Compounds in this class have been investigated for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
- Antioxidant : The ability to scavenge free radicals has also been noted, indicating potential applications in oxidative stress-related conditions .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several benzothiophene derivatives and evaluated their anticancer activity against MCF-7 cells. The most effective compounds were found to have IC50 values significantly lower than those of established therapies like tamoxifen, suggesting their potential as lead compounds for further development .
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds might inhibit specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, they may modulate the expression of genes related to apoptosis and cell proliferation .
- Comparative Studies : Comparative analysis with other known anticancer agents showed that the benzothiophene derivatives could overcome some resistance mechanisms associated with traditional therapies, highlighting their potential as novel therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O2S |
| Molecular Weight | 353.84 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (against MCF-7) | 10.32 µM (compound 3a) |
| Mechanism of Action | Estrogen receptor modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide, and how can its purity be verified?
- Methodology :
- Synthesis : React 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 4-acetamidoaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Use triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ column chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization from acetone/water mixtures to isolate the product .
- Characterization : Confirm structure via FT-IR (amide C=O stretch at ~1700 cm⁻¹, thiophene C-Cl at ~750 cm⁻¹) and ¹H NMR (amide NH at δ ~10 ppm, aromatic protons in the 7–8 ppm range). Use HRMS for molecular weight validation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons and carbons using coupling patterns (e.g., meta/para substitution on the phenyl ring) and DEPT-135 for quaternary carbon identification. Compare with analogs like N-(4-dimethylaminophenyl)benzo[b]thiophene carboxamide .
- X-ray crystallography : If single crystals are obtained, use SHELX software for structure refinement. Analyze dihedral angles between the thiophene and phenyl rings to assess planarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent screening : Test solvents like THF, DMF, or dichloromethane to balance reactivity and solubility. Polar aprotic solvents often enhance acylation rates .
- Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) or coupling agents (DCC/DMAP) to accelerate amide bond formation. Monitor progress via TLC or in situ IR .
- Temperature control : Optimize reflux duration (typically 1–4 hours) to minimize side reactions like hydrolysis of the carbonyl chloride intermediate .
Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?
- Methodology :
- Dynamic effects : Assess rotational barriers in the amide bond using variable-temperature NMR. Restricted rotation can cause signal splitting .
- Impurity analysis : Perform LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). Use preparative HPLC for isolation and re-characterization .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HDAC8 or viral polymerases). Set grid boxes around active sites and apply Lamarckian genetic algorithms for pose optimization .
- ADMET prediction : Employ tools like SwissADME to estimate solubility, permeability, and metabolic stability. Pay attention to aldehyde oxidase (AO) susceptibility, common in thiophene derivatives .
Q. How can the metabolic stability of this compound be experimentally evaluated in vitro?
- Methodology :
- Microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- Enzyme inhibition : Test against CYP450 isoforms (e.g., CYP3A4) using fluorescent probes. Correlate results with docking studies to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
